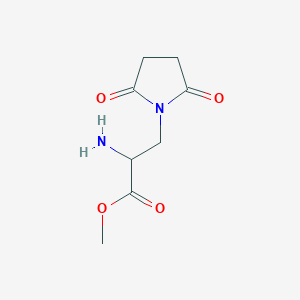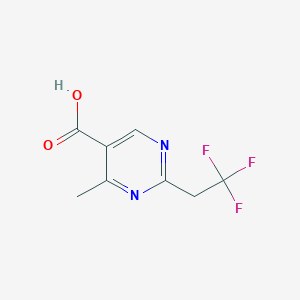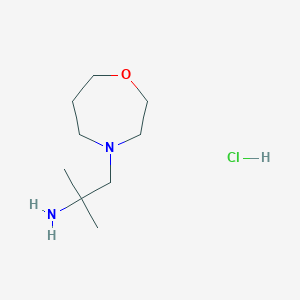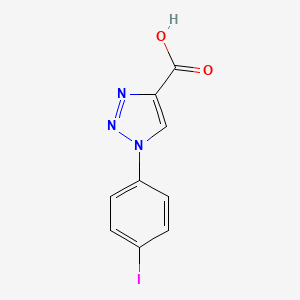
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate is a compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate typically involves the reaction of methyl propiolate with cyclic imides under phosphine-catalyzed conditions . This method is highly efficient and offers high yields. The reaction conditions are mild, and the process is metal-free, making it an environmentally friendly option.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same phosphine-catalyzed routes. The scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted products
Applications De Recherche Scientifique
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant properties. Additionally, the compound exhibits high metabolic stability and negligible hepatotoxicity, making it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Thiazoles: Exhibiting diverse biological activities, including antimicrobial and antiviral properties.
Triazoles: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate stands out due to its unique structure and specific biological activities. Unlike other similar compounds, it has shown promising results in the inhibition of calcium currents, which is a novel mechanism of action for anticonvulsant drugs. Its high metabolic stability and low toxicity further enhance its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C8H12N2O4 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H12N2O4/c1-14-8(13)5(9)4-10-6(11)2-3-7(10)12/h5H,2-4,9H2,1H3 |
Clé InChI |
SKMVBOFNQPCSTG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CN1C(=O)CCC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)


![2-[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13237755.png)
![2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol](/img/structure/B13237762.png)
![4-Hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B13237769.png)


![Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine](/img/structure/B13237784.png)
amine](/img/structure/B13237795.png)



